molecular formula C19H23FN4O3 B12165388 3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12165388
M. Wt: 374.4 g/mol
InChI Key: KINMSTMIXCIXRY-UHFFFAOYSA-N
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Description

3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes a piperazine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances the compound’s pharmacokinetic properties, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the alkylation of piperazine with 4-fluorobenzyl chloride to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with ethyl chloroformate to introduce the oxoethyl group. The final step involves the cyclization of the intermediate with a suitable diamine to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4

Mechanism of Action

The mechanism of action of 3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of mood and seizure activity. The fluorophenyl group enhances the compound’s binding affinity to these receptors, thereby increasing its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione distinguishes it from other similar compounds. This fluorine substitution enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target receptors, making it a more potent and effective therapeutic agent .

Properties

Molecular Formula

C19H23FN4O3

Molecular Weight

374.4 g/mol

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C19H23FN4O3/c20-14-3-5-15(6-4-14)22-9-11-23(12-10-22)16(25)13-24-17(26)19(21-18(24)27)7-1-2-8-19/h3-6H,1-2,7-13H2,(H,21,27)

InChI Key

KINMSTMIXCIXRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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